molecular formula C26H25NO6 B1599564 Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid CAS No. 501015-36-7

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid

Cat. No.: B1599564
CAS No.: 501015-36-7
M. Wt: 447.5 g/mol
InChI Key: CNAYAYQWGPUKMH-QFIPXVFZSA-N
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Description

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The presence of the 2,3-dimethoxy-phenyl group adds unique chemical properties to the molecule, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Introduction of the 2,3-Dimethoxy-phenyl Group: The protected amino acid is then subjected to a reaction with a suitable reagent to introduce the 2,3-dimethoxy-phenyl group. This can be done through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and large-scale chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring or the amino acid backbone.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily used in peptide synthesis. The Fmoc group allows for selective deprotection, enabling the stepwise construction of peptides with high precision.

Biology

The compound is used in the synthesis of biologically active peptides and proteins. It is valuable in the study of enzyme-substrate interactions, protein folding, and the development of peptide-based drugs.

Medicine

In medicine, this compound is used in the development of therapeutic peptides. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.

Industry

Industrially, the compound is used in the production of custom peptides for research and pharmaceutical applications. It is also employed in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The 2,3-dimethoxy-phenyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting the overall properties of the synthesized peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-(S)-3-Amino-3-phenyl-propionic acid: Lacks the methoxy groups on the aromatic ring, resulting in different chemical properties.

    Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Contains a single methoxy group, leading to variations in reactivity and applications.

    Fmoc-(S)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid: Similar structure but with different positioning of the methoxy groups, affecting its chemical behavior.

Uniqueness

Fmoc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties, reactivity, and interactions with other molecules, making it valuable for specific applications in peptide synthesis and research.

Properties

IUPAC Name

(3S)-3-(2,3-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-23-13-7-12-20(25(23)32-2)22(14-24(28)29)27-26(30)33-15-21-18-10-5-3-8-16(18)17-9-4-6-11-19(17)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAYAYQWGPUKMH-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427499
Record name (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501015-36-7
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(2,3-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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